molecular formula C27H27N3O4 B2415947 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol CAS No. 904011-26-3

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

Cat. No. B2415947
CAS RN: 904011-26-3
M. Wt: 457.53
InChI Key: PEKCUOYDGGNUQW-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in signal transduction pathways and is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders.

Scientific Research Applications

Antifungal Activity

The synthesis and investigation of pyrimidine derivatives, including those with structural similarities to 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, have shown significant biological activities. For instance, Jafar et al. (2017) explored the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating the potential of pyrimidine derivatives as antifungal agents against fungi like Aspergillus terreus and Aspergillus niger. The study highlights the biological efficacy of synthesized dimethylpyrimidin-derivatives, suggesting their development into useful antifungal agents (Jafar et al., 2017).

Enzyme Inhibition and Antioxidant Activity

Research on pyrimidine derivatives has also focused on their role in enzyme inhibition and antioxidant activity. La Motta et al. (2007) demonstrated that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit aldose reductase inhibitory activity and significant antioxidant properties, particularly the catechol derivatives. This suggests the therapeutic potential of pyrimidine derivatives in treating conditions associated with oxidative stress and enzyme-related dysfunctions (La Motta et al., 2007).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of pyrimidine-linked compounds have been a significant area of research. Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine-linked pyrazole heterocyclics, emphasizing their insecticidal and antibacterial potential. This work showcases the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, highlighting their broad applicability in scientific research (Deohate & Palaspagar, 2020).

Catalytic and DNA Interaction Properties

Copper(II) complexes containing phenolate-type ligands have been studied for their catecholase and DNase activities. Peralta et al. (2010) synthesized new homodinuclear complexes that exhibited significant catalytic activity towards the oxidation of catechols, as well as DNA cleavage capabilities. These findings indicate the potential use of pyrimidine and phenolate derivatives in understanding enzymatic processes and interacting with genetic materials, contributing to the field of bioinorganic chemistry (Peralta et al., 2010).

properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-4-32-23-7-5-6-8-24(23)34-25-15-29-27(28)30-26(25)21-12-11-20(14-22(21)31)33-16-19-13-17(2)9-10-18(19)3/h5-15,31H,4,16H2,1-3H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKCUOYDGGNUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC(=C4)C)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

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